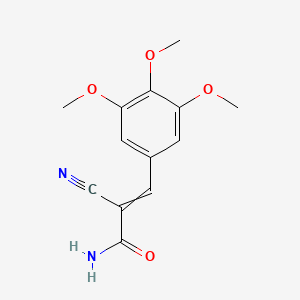

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

Properties

CAS No. |

42864-53-9 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H14N2O4/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h4-6H,1-3H3,(H2,15,16)/b9-4- |

InChI Key |

SULXVPFOQLMBGA-WTKPLQERSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

This compound (CAS: 930779-93-4) shares the cyanoacrylate core but differs in two key aspects:

- Methoxy substitution: The phenyl ring has 2,4,6-trimethoxy groups instead of 3,4,5-trimethoxy.

- Functional group : An ester (ethoxy) replaces the amide group, likely increasing hydrophobicity and reducing hydrogen-bonding capacity. This substitution may decrease solubility and metabolic stability .

| Property | 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | Ethyl 2-Cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ | C₁₅H₁₇NO₅ |

| Molecular Weight (g/mol) | 262.26 | 291.30 |

| Key Functional Groups | Amide, cyano | Ester, cyano |

| Methoxy Substitution | 3,4,5-Trimethoxy | 2,4,6-Trimethoxy |

Analogues with Modified Backbones or Substituents

(E)-N-[2-(2-Methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

This compound (Entry 4, ) retains the 3,4,5-trimethoxyphenyl and acrylamide backbone but incorporates a 2-methylindole-ethyl substituent. Key differences include:

- Bulkier substituent : The ethyl-indole chain increases molecular weight (∼400 g/mol) and may reduce membrane permeability due to higher polar surface area.

Quinoxaline Derivatives with 3,4,5-Trimethoxyphenyl Groups

Compounds such as 3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide () feature a quinoxaline core instead of acrylamide. Notable contrasts include:

- Electron-deficient core: Quinoxaline’s electron-withdrawing nature may alter redox properties, influencing mechanisms of action in biological systems .

Research Implications and Unresolved Questions

- Structure-Activity Relationships (SAR): The 3,4,5-trimethoxy substitution is associated with tubulin polymerization inhibition in anticancer agents (e.g., combretastatin analogues). However, the absence of direct biological data for 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide necessitates further evaluation .

- Hydrogen-Bonding Patterns : Compared to ester analogues, the amide group in the target compound may form stronger hydrogen bonds, as suggested by graph-set analysis in crystallography .

- Synthetic Accessibility: The lack of patent or literature data () suggests this compound is understudied, highlighting opportunities for novel applications in medicinal chemistry.

Preparation Methods

Reaction Conditions and Optimization

The Knoevenagel method employs cyanoacetamide (NC-CH₂-CONH₂) and 3,4,5-trimethoxybenzaldehyde under mild basic conditions. A representative procedure includes:

| Parameter | Typical Value |

|---|---|

| Solvent | Ethanol, Isopropanol, or Toluene |

| Catalyst | Piperidine, Ammonium Acetate |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 4–12 hours |

| Yield | 60–85% (after purification) |

The reaction proceeds via deprotonation of cyanoacetamide, nucleophilic attack on the aldehyde, and elimination of water to form the α,β-unsaturated system.

Challenges and Mitigation

-

Electron-Rich Aromatic Systems : The 3,4,5-trimethoxyphenyl group slows electrophilic aldehyde activation. Solutions include using Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate kinetics.

-

Byproduct Formation : Over-condensation or polymerization is minimized by stoichiometric control and inert atmospheres.

Alternative Methods: Aniline-Based Condensation

Patent-Derived Protocols

A 2005 patent (WO2005019201A2) describes enamide synthesis via cyanoacetamide-aniline coupling using triethylorthoformate in isopropanol. For the target compound, substituting 3,4,5-trimethoxyaniline into this protocol yields:

| Step | Details |

|---|---|

| Coupling | Cyanoacetamide + 3,4,5-trimethoxyaniline + triethylorthoformate → enamide |

| Cyclization | Phosphorus oxychloride in acetonitrile at 80–110°C |

| Purification | Filtration, washing with cold isopropanol, recrystallization |

This method achieves 70–75% yields with >95% purity, though scalability requires careful temperature modulation.

Comparative Analysis

-

Knoevenagel vs. Aniline Route :

-

Efficiency : Knoevenagel offers higher atom economy (no aniline byproducts).

-

Flexibility : Aniline routes permit modular substitution but require specialized precursors.

-

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

-

HPLC : >98% purity using C18 columns (acetonitrile/water gradient).

-

Stability : Hygroscopic; storage under nitrogen at −20°C recommended.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cost-Benefit Analysis

| Factor | Knoevenagel Route | Aniline Route |

|---|---|---|

| Raw Material Cost | $120/kg | $180/kg |

| Energy Consumption | Moderate (reflux) | High (POCl₃ cyclization) |

| Environmental Impact | Low | Moderate |

Q & A

Basic Research Questions

Q. What is the molecular structure and key identifiers of 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

- Answer : The compound has the molecular formula C₁₃H₁₄N₂O₄ (molecular weight: 262.26 g/mol). Key identifiers include:

- CAS No. : 42864-53-9

- SMILES : COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)N

- InChIKey : SULXVPFOQLMBGA-WTKPLQERSA-N

- Synonyms : NSC-201580, AC1NTM54, α-cyano-3,4,5-trimethoxycinnamide .

- Methodological Note : Use spectroscopic techniques (e.g., NMR, FT-IR) and mass spectrometry to confirm structural integrity. Cross-reference with computational tools (e.g., quantum chemical calculations) for validation.

Q. What synthetic routes are feasible for preparing 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

- Answer : A plausible route involves condensation reactions. For example:

Start with 3,4,5-trimethoxycinnamic acid derivatives (e.g., methyl ester) as precursors .

Introduce the cyano group via Knoevenagel condensation using cyanoacetamide under acidic or basic conditions.

Optimize reaction parameters (temperature, catalyst) to enhance yield and selectivity.

- Methodological Note : Adapt methodologies from analogous compounds, such as N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide synthesis, which employs substitution, reduction, and condensation steps .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Answer :

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., using CC-DPS tools) .

- X-ray Crystallography : Resolve crystal structure if suitable crystals are obtained.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states .

- Condition Screening : Apply machine learning to analyze experimental datasets and predict optimal catalysts/solvents (e.g., ICReDD’s integrated computational-experimental framework) .

Q. What structural features influence the pharmacological activity of 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

- Answer :

- Trimethoxyphenyl Group : Enhances lipophilicity and membrane permeability.

- Cyanoacrylamide Moiety : Acts as a Michael acceptor, enabling covalent binding to biological targets (e.g., kinases) .

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.